molecular formula C13H16O2 B14033793 3-((Benzyloxy)methyl)cyclopentan-1-one

3-((Benzyloxy)methyl)cyclopentan-1-one

Cat. No.: B14033793
M. Wt: 204.26 g/mol
InChI Key: VIGXEUUVXTZVRE-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)cyclopentan-1-one is a valuable chemical building block in organic synthesis and medicinal chemistry research. The compound features a cyclopentanone ring, a scaffold recognized for its prevalence in biologically active molecules, which is further functionalized with a benzyloxymethyl group. This structure provides two key reactive sites: the ketone carbonyl on the ring is susceptible to nucleophilic addition or can be used to form other carbon-carbon bonds, while the benzyl ether group serves as a robust protecting group for a primary alcohol, which can be readily deprotected in later synthetic steps . Compounds based on the cyclopentanone structure are frequently investigated as key intermediates in the synthesis of more complex structures, including prostaglandins and other chiral molecules . The presence of the benzyl-protected hydroxymethyl chain makes this reagent particularly useful for constructing target molecules with side chains of specific length and functionality. Researchers leverage this compound to develop novel synthetic methodologies and to create libraries of compounds for screening in various discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(phenylmethoxymethyl)cyclopentan-1-one

InChI

InChI=1S/C13H16O2/c14-13-7-6-12(8-13)10-15-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

VIGXEUUVXTZVRE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Route Starting from 3-Dibromo-2,2-dimethoxypropane and Diisopropyl Malonate

One prominent industrially viable method involves a multi-step synthesis starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate. This approach was disclosed in a patent (CN111320535B) and is characterized by its simplicity, mild conditions, and high yield, making it suitable for large-scale production.

Synthetic Steps:

Step Description Reagents/Conditions Outcome
1 Nucleophilic substitution of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate Alkali (NaH, n-butyl lithium, or potassium tert-butoxide); solvent (DMF, DMA, or NMP); 120-140 °C; 20-24 h Formation of cyclobutane intermediate (Compound I)
2 Acidic deprotection and hydrolysis of Compound I Acidic medium Formation of 3-oxocyclobutanecarboxylic acid (Compound II)
3 Conversion of Compound II to silver carboxylate salt and subsequent reaction with bromine (Hunsdiecker reaction) Silver oxide; solvent (carbon tetrachloride, chloroform, or dichloromethane); 40-70 °C; 2-3 h Formation of bromoalkane intermediate (Compound III)
4 Nucleophilic substitution of Compound III with benzyl alcohol Base (NaH, n-butyl lithium, or potassium tert-butoxide); solvent (DMF, THF, or DCM); 0-10 °C to 40-50 °C; 6-8 h Formation of this compound (Compound IV)

Advantages of this method:

  • Raw materials are inexpensive and readily available.
  • Reaction conditions are mild and operationally simple.
  • High overall yield with stable reproducibility.
  • Avoids hazardous reagents and extreme temperatures.
  • Suitable for industrial scale-up.

This method is summarized in the following schematic:

3-dibromo-2,2-dimethoxypropane + diisopropyl malonate → (nucleophilic substitution) → Compound I → (acidic hydrolysis) → Compound II → (silver carboxylate formation + Hunsdiecker reaction) → Compound III → (nucleophilic substitution with benzyl alcohol) → this compound.

Pauson–Khand Reaction and Acetal Cleavage Strategy

Another synthetic approach involves the use of the Pauson–Khand reaction to construct cyclopentane frameworks, followed by selective acetal cleavage to introduce the benzyloxy methyl group.

  • Starting from dihydropyran derivatives, the Pauson–Khand reaction using cobalt catalysts (Co2(CO)8) and N-methylmorpholine N-oxide proceeds smoothly to give tricyclic enones.
  • Subsequent cleavage of acetal bonds in the presence of samarium triflate (Sm(OTf)3) and benzyl alcohol leads to the formation of this compound derivatives.
  • This method allows for stereochemical control and the introduction of functional groups at specific positions on the cyclopentane ring.

Key reaction conditions and yields:

Step Reagents/Conditions Yield (%) Notes
Pauson–Khand reaction Co2(CO)8, NMO, 1,4-dioxane, reflux ~78% Formation of tricyclic enone intermediate
Acetal cleavage Sm(OTf)3, benzyl alcohol, room temperature, 1 h 41-44% Selective cleavage to benzyloxy methyl derivative

This approach is particularly useful for synthesizing complex cyclopentane derivatives with high stereochemical fidelity.

Nazarov Cyclization-Based Strategy

A more specialized approach involves Nazarov cyclization reactions, where benzyloxymethyl-substituted substrates undergo cyclization catalyzed by gold or platinum complexes.

  • Substrates bearing benzyloxymethyl groups are treated with AuCl3 or PtCl2 catalysts in aromatic solvents.
  • The reaction proceeds under mild conditions with moderate to good yields.
  • This method is useful for constructing cyclopentanone rings with benzyloxy substituents in a single step.

Representative data from catalytic studies:

Catalyst Conversion (%) Yield (%) Notes
PtCl2 (10 mol %) 77% 31% Moderate yield
AuCl3 (25 mol %) 100% 60% Best yield among tested catalysts

This method is valuable for rapid assembly of benzyloxy-substituted cyclopentanones but may require optimization for scalability.

Other Synthetic Notes and Supporting Methods

  • Reduction of alkynyl aldehydes and esters followed by nucleophilic substitution with benzyl alcohol can also yield benzyloxy cyclopentanone derivatives.
  • Typical reagents include diisobutylaluminium hydride for reduction and palladium-catalyzed coupling reactions.
  • Purification is commonly achieved by flash column chromatography on silica gel.
  • Characterization data such as mass spectrometry (ESI-TOF) and nuclear magnetic resonance confirm the structure and purity of the products.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reactions Yield Range Advantages Industrial Suitability
Nucleophilic substitution via 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate 3-dibromo-2,2-dimethoxypropane, diisopropyl malonate, benzyl alcohol Nucleophilic substitution, hydrolysis, Hunsdiecker reaction High (not quantified overall, but individual steps high) Mild conditions, low cost, scalable High
Pauson–Khand reaction followed by acetal cleavage Dihydropyran derivatives Pauson–Khand cycloaddition, acetal cleavage with Sm(OTf)3 Moderate (41-44%) Stereochemical control, functional group tolerance Moderate
Nazarov cyclization Benzyloxymethyl-substituted substrates Catalytic cyclization with AuCl3 or PtCl2 Moderate to good (31-60%) One-step cyclization, mild conditions Low to moderate

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-((Benzyloxy)methyl)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)cyclopentan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclopentanone ring can undergo conformational changes, affecting the overall reactivity and biological activity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 3-((Benzyloxy)methyl)cyclopentan-1-one and its analogs:

Compound Name CAS Number Functional Groups Molecular Formula Key Structural Features
This compound N/A* Ketone, benzyloxymethyl ether C₁₃H₁₆O₂ Cyclopentanone core with bulky O-benzyl group
2-(3-Methylbut-2-enyl)cyclopentan-1-one 2520-60-7 Ketone, prenyl substituent C₁₀H₁₄O Cyclopentanone with isoprenoid side chain
1-Methylcyclopentanol 1462-03-9 Alcohol, methyl group C₆H₁₂O Cyclopentanol with methyl substitution

Key Observations :

  • Functional Groups: The ketone in this compound and 2-(3-methylbut-2-enyl)cyclopentan-1-one contrasts with the alcohol in 1-methylcyclopentanol, significantly altering reactivity (e.g., ketones undergo nucleophilic additions, while alcohols participate in oxidation or esterification) .
  • This may reduce solubility in polar solvents compared to 1-methylcyclopentanol .

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